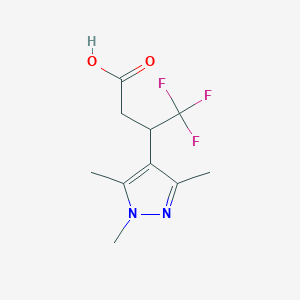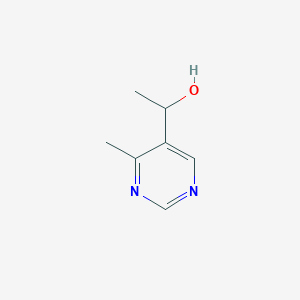
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid (CpTFA) is a versatile and useful compound in the laboratory. It is a synthetic organic compound belonging to the class of benzoic acids, and is composed of a cyclopentylsulfanyl group attached to a trifluoromethyl group at the 5-position of the benzene ring. CpTFA is used as a reagent in organic synthesis, and has a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Metabolism in Antidepressant Drugs
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid, as part of Lu AA21004, a novel antidepressant, undergoes various metabolic transformations. It is oxidized to form several metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, further oxidizing to benzoic acid. This process involves various cytochrome P450 enzymes and aldehyde dehydrogenase (Hvenegaard et al., 2012).
Antithrombogenic Properties
The compound is utilized in the synthesis and application of a new polyacrylic derivative of Triflusal, a drug with antithrombogenic properties. This high-molecular-weight polyacrylic system, stable in physiological conditions, supports the slow release of the pharmacologically active compound, demonstrating potential use in vascular graft coatings (Rodríguez et al., 1999).
Electrosynthesis and Desulfurization
The compound is involved in electrosynthesis processes. For instance, α,β-unsaturated sulfone and sulfoxide bearing a trifluoromethyl group undergo electroreductive desulfurization, yielding trifluoromethyl-substituted olefin. This process showcases the compound's role in organic synthesis and potential applications in material science (Jabbar et al., 1998).
Antagonists for the Leukotriene B4 Receptor
Derivatives of 2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid, such as trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid, show potent LTB4 receptor antagonist activity. This suggests their potential application in therapeutic interventions for conditions mediated by LTB4 (Reiter et al., 1998).
Synthesis of Anti-microbial and Cytotoxic Agents
The compound plays a role in synthesizing novel derivatives with potential anti-microbial and cytotoxic properties. These synthesized compounds show significant activity against a range of microorganisms and exhibit good cytotoxic activities, indicating its utility in developing new pharmaceutical agents (Hosamani & Shingalapur, 2011).
Role in Food and Cosmetics
Benzoic acid derivatives, including this compound, are widely used as preservatives in food, cosmetics, and drug preparations. They are naturally present in plant and animal tissues and can be produced by microorganisms, highlighting their importance in various industries (del Olmo et al., 2017).
Wirkmechanismus
Benzoic Acid Derivatives
Benzoic acid and its derivatives are commonly used in medicine and food industries due to their antimicrobial properties. They are often used as food preservatives and are also present in various cosmetic products .
Trifluoromethyl Compounds
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to enhance the lipophilicity and metabolic stability of pharmaceuticals, which can lead to improved bioavailability .
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)8-5-6-11(10(7-8)12(17)18)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLHRMDKCGQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)

![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)


![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)




![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)